molecular formula C15H26O9 B14886202 I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl

I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl

Cat. No.: B14886202
M. Wt: 350.36 g/mol
InChI Key: IXCVCNLRVJBMIS-MRLBHPIUSA-N
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Description

I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: is a complex organic compound belonging to the class of mannopyranosides. Mannopyranosides are derivatives of mannose, a type of sugar, and are known for their diverse applications in various fields, including medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl has several scientific research applications:

Mechanism of Action

The mechanism by which I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Allyl α-D-mannopyranoside: Similar in structure but with an allyl group instead of the propyn-1-yloxy group.

    2-Propenyl α-D-mannopyranoside: Another similar compound with a propenyl group.

Uniqueness

I_a+/–D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12-,13+,14+,15+/m1/s1

InChI Key

IXCVCNLRVJBMIS-MRLBHPIUSA-N

Isomeric SMILES

C#CCOCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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